molecular formula C5H6FNO2S B2910539 3-Cyanocyclobutane-1-sulfonyl fluoride CAS No. 2260918-03-2

3-Cyanocyclobutane-1-sulfonyl fluoride

Cat. No. B2910539
CAS RN: 2260918-03-2
M. Wt: 163.17
InChI Key: HJXNVZXEHMYEGJ-URHBZAFASA-N
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Description

3-Cyanocyclobutane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2287343-20-6 . It has a molecular weight of 163.17 . The IUPAC name for this compound is this compound . It is stored at a temperature of -10 degrees .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, involves various methods. One approach uses an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor . This protocol yields excellent results for a wide range of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It is stored at a temperature of -10 degrees .

Safety and Hazards

The safety information for 3-cyanocyclobutane-1-sulfonyl fluoride includes several hazard statements: H314, H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name

3-cyanocyclobutane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNVZXEHMYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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